

Umfassender technischer Leitfaden zu den chemischen Eigenschaften von Akt-IN-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Akt-IN-7

Cat. No.: B12399687

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Akt-IN-7, auch als Verbindung 1-P1 bezeichnet, ist ein potenter Inhibitor der Proteinkinase B (Akt), einer Serin/Threonin-Kinase, die eine zentrale Rolle in verschiedenen zellulären Prozessen wie Zellwachstum, Proliferation, Überleben und Metabolismus spielt.^[1] Die Dysregulation des PI3K/Akt-Signalwegs wird häufig mit der Entstehung und Progression von Krebs in Verbindung gebracht, was Akt zu einem vielversprechenden Ziel für die Krebstherapie macht. Dieser technische Leitfaden bietet einen detaillierten Überblick über die chemischen Eigenschaften, die biologische Aktivität und die experimentellen Protokolle im Zusammenhang mit **Akt-IN-7**, um die Forschung und Entwicklung in diesem Bereich zu unterstützen.

Chemische Eigenschaften

Die grundlegenden chemischen Eigenschaften von **Akt-IN-7** sind in der folgenden Tabelle zusammengefasst. Diese Daten sind entscheidend für die Vorbereitung von Stammlösungen, die Durchführung von Assays und die Interpretation von experimentellen Ergebnissen.

Eigenschaft	Wert	Referenz
Molekulargewicht	454.95 g/mol	[1]
Summenformel	C ₂₃ H ₂₇ ClN ₆ O ₂	[1]
CAS-Nummer	2654025-97-3	[1]
SMILES	CC(NC--INVALID-LINK--C5=CC=C(Cl)C=C5)C	[1]
IUPAC-Name	(S)-1-(2-((S)-2-(4-Chlorphenyl)-2-(isopropylamino)acetyl)-1,2,3,4,6,11-hexahydro-5H-pyrazino[1',2':4,5]pyrazino[2,3-b][1][2]oxazin-9-yl)ethan-1-on	

Biologische Aktivität und quantitative Daten

Obwohl **Akt-IN-7** als potenter AKT-Inhibitor beschrieben wird, sind spezifische quantitative Daten wie IC₅₀-Werte für die einzelnen Akt-Isoformen (Akt1, Akt2 und Akt3) in öffentlich zugänglichen Quellen derzeit nur begrenzt verfügbar. Die primäre Referenz für diese Verbindung ist das Patent WO2021121276A1.[1] Umfassende Studien zur Bestimmung der Selektivität und Potenz gegenüber den verschiedenen Isoformen sind für die weitere Entwicklung und Anwendung von **Akt-IN-7** von entscheidender Bedeutung.

Löslichkeit und Stabilität

Detaillierte Informationen zur Löslichkeit und Stabilität von **Akt-IN-7** sind für die ordnungsgemäße Handhabung und Lagerung der Verbindung unerlässlich.

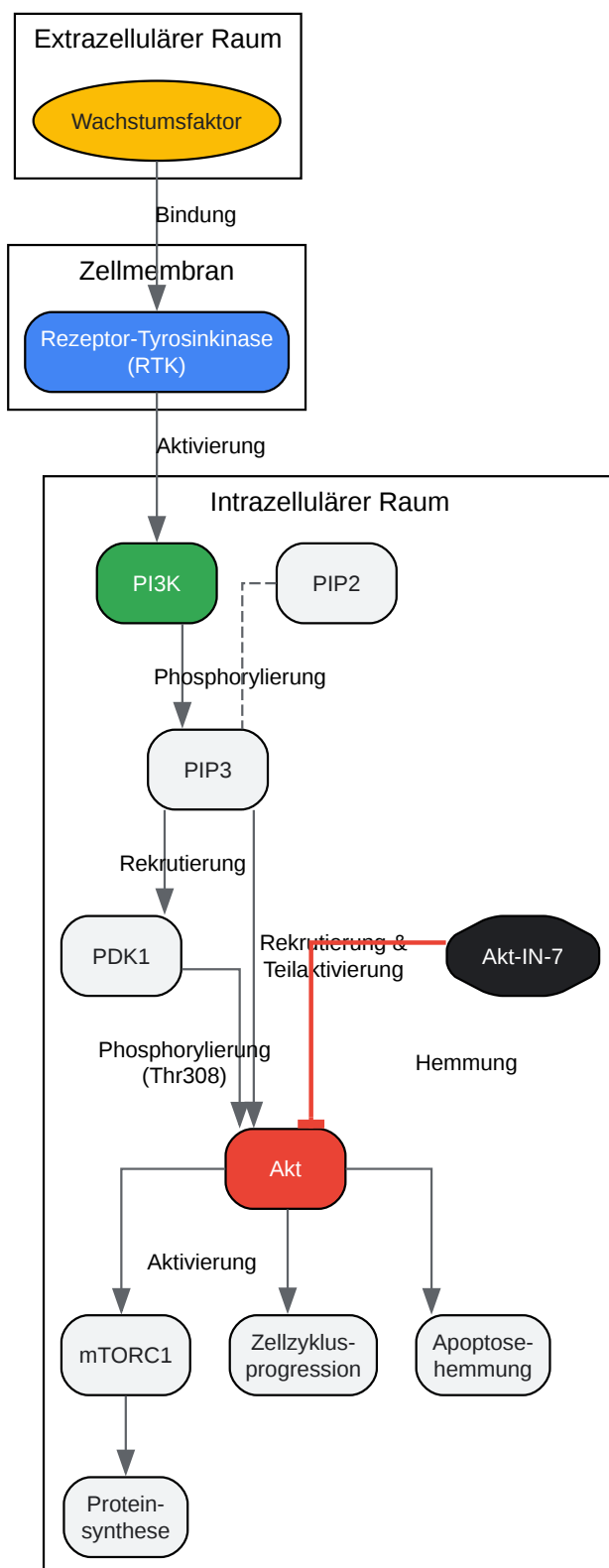
Löslichkeit: **Akt-IN-7** ist in Dimethylsulfoxid (DMSO) löslich.[1] Bei der Herstellung von Arbeitslösungen für zellbasierte Assays ist es üblich, eine hochkonzentrierte Stammlösung in DMSO herzustellen und diese dann im wässrigen Kulturmedium weiter zu verdünnen. Es ist wichtig, die Endkonzentration von DMSO im Assay so gering wie möglich zu halten (typischerweise <0,1%), um zytotoxische Effekte des Lösungsmittels zu vermeiden. Bei der Verdünnung von DMSO-Stammlösungen in wässrigen Puffern kann es zur Ausfällung der

Verbindung kommen. Dies kann oft durch schrittweises Verdünnen, Vortexen oder leichtes Erwärmen verhindert werden.

Stabilität und Lagerung: Für die Langzeitlagerung wird empfohlen, **Akt-IN-7** als Feststoff bei -20°C zu lagern. Stammlösungen in DMSO sollten in Aliquots bei -20°C oder -80°C aufbewahrt werden, um wiederholte Einfrier- und Auftauzyklen zu vermeiden, die zum Abbau der Verbindung führen können. Die Stabilität in wässrigen Pufferlösungen über längere Zeiträume sollte experimentell bestimmt werden, da diese oft begrenzt ist.

Signalweg

Akt-IN-7 hemmt die Aktivität von Akt, einem zentralen Knotenpunkt im PI3K/Akt/mTOR-Signalweg. Dieser Signalweg wird durch eine Vielzahl von extrazellulären Signalen, wie Wachstumsfaktoren und Zytokine, aktiviert und reguliert fundamentale zelluläre Prozesse.



[Click to download full resolution via product page](#)

PI3K/Akt/mTOR-Signalweg mit der Hemmung von Akt durch **Akt-IN-7**.

Experimentelle Protokolle

Obwohl spezifische, veröffentlichte Protokolle für **Akt-IN-7** rar sind, können allgemeine Protokolle für die Untersuchung von Akt-Inhibitoren angepasst werden.

In-vitro-Kinase-Assay zur Bestimmung der Akt-Inhibition

Dieses Protokoll beschreibt eine allgemeine Methode zur Messung der Hemmung der Akt-Kinase-Aktivität durch einen Inhibitor wie **Akt-IN-7**.

Workflow:

Workflow für einen In-vitro-Kinase-Assay zur Messung der Akt-Inhibition.

Detaillierte Methodik:

- Vorbereitung der Reaktion: In einer Mikrotiterplatte werden rekombinantes, aktives Akt-Enzym (z.B. Akt1, Akt2 oder Akt3) und ein spezifisches Substrat (z.B. GSK-3-Fusionsprotein) in Kinase-Puffer (typischerweise HEPES-basiert mit $MgCl_2$, DTT und BSA) zusammengegeben.
- Inhibitor-Inkubation: **Akt-IN-7** wird in einer seriellen Verdünnung zu den Wells gegeben und für eine definierte Zeit (z.B. 15-30 Minuten) bei Raumtemperatur vorinkubiert, um die Bindung des Inhibitors an das Enzym zu ermöglichen.
- Start der Kinase-Reaktion: Die Reaktion wird durch die Zugabe von ATP (in einer Konzentration nahe dem K_m -Wert für Akt) gestartet.
- Reaktionsdurchführung: Die Platte wird für eine bestimmte Zeit (z.B. 30-60 Minuten) bei 30°C inkubiert.
- Detektion: Die Reaktion wird durch Zugabe von SDS-Probenpuffer gestoppt. Die Phosphorylierung des Substrats wird mittels Western Blot unter Verwendung eines phospho-spezifischen Antikörpers (z.B. Anti-phospho-GSK-3 α/β (Ser21/9)) nachgewiesen. Die Signalintensität wird quantifiziert, um die prozentuale Hemmung bei jeder Inhibitorkonzentration zu bestimmen und den IC_{50} -Wert zu berechnen.

Zellproliferationsassay (MTT-Assay)

Dieser Assay wird verwendet, um die zytostatische oder zytotoxische Wirkung von **Akt-IN-7** auf Krebszellen zu untersuchen.

Workflow:

Workflow für einen MTT-Zellproliferationsassay.

Detaillierte Methodik:

- Zellaussaat: Krebszellen (z.B. MDA-MB-468, eine Brustkrebszelllinie mit hoher Akt-Aktivität) werden in eine 96-Well-Platte ausgesät und über Nacht inkubiert, damit sie anhaften können.
- Behandlung: Die Zellen werden mit verschiedenen Konzentrationen von **Akt-IN-7** behandelt. Eine Kontrolle mit dem Lösungsmittel (DMSO) wird mitgeführt.
- Inkubation: Die Platten werden für einen definierten Zeitraum (z.B. 48 oder 72 Stunden) im Zellkulturinkubator inkubiert.
- MTT-Reaktion: Eine MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) wird zu jedem Well gegeben und für 2-4 Stunden inkubiert. Lebende Zellen mit aktiver metabolischer Aktivität reduzieren das gelbe MTT zu violetten Formazan-Kristallen.
- Solubilisierung: Das Medium wird entfernt und ein Solubilisierungsmittel (z.B. DMSO) wird zugegeben, um die Formazan-Kristalle aufzulösen.
- Messung: Die Extinktion wird in einem Plattenlesegerät bei einer Wellenlänge von ca. 570 nm gemessen.
- Analyse: Die prozentuale Zellviabilität wird im Vergleich zur Lösungsmittelkontrolle berechnet und die Konzentration, die das Zellwachstum um 50% hemmt (GI₅₀), wird bestimmt.

Fazit

Akt-IN-7 ist ein vielversprechender Akt-Inhibitor mit Potenzial für die Krebsforschung. Dieser Leitfaden fasst die derzeit verfügbaren chemischen und biologischen Daten zusammen und bietet eine Grundlage für weiterführende experimentelle Untersuchungen. Für eine umfassende Charakterisierung sind jedoch weitere Studien zur Bestimmung der isoformin-

spezifischen IC₅₀-Werte, der detaillierten Löslichkeits- und Stabilitätsprofile sowie zur Validierung seiner Wirksamkeit in verschiedenen zellulären und In-vivo-Modellen erforderlich. Die hier bereitgestellten Protokolle und der Signalweg-Kontext sollen Forschern als Ausgangspunkt für die Planung und Durchführung solcher Studien dienen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Umfassender technischer Leitfaden zu den chemischen Eigenschaften von Akt-IN-7]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12399687#akt-in-7-chemische-eigenschaften\]](https://www.benchchem.com/product/b12399687#akt-in-7-chemische-eigenschaften)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com